molecular formula C9H12BrCl2N3 B6224922 1-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2768332-35-8

1-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

货号 B6224922
CAS 编号: 2768332-35-8
分子量: 313
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, commonly referred to as BDBD, is an organic compound with a broad range of applications in scientific research. BDBD is a derivative of the benzodiazepine family and has been used in various laboratory experiments to study the biological effects of its active components. Its ability to interact with various receptors in the body makes it an attractive compound for research.

科学研究应用

BDBD has been used in various scientific research applications. It has been used as a ligand to study the interaction between different receptors in the body and to study the effects of different drugs on these receptors. It has also been used to study the effects of various drugs on the central nervous system and to investigate the effects of different drugs on the cardiovascular system. BDBD has also been used to study the effects of various drugs on the immune system and to study the effects of various drugs on the endocrine system.

作用机制

BDBD binds to a variety of receptors in the body, including the GABA-A receptor, the benzodiazepine receptor, and the serotonin receptor. Upon binding to these receptors, BDBD causes a decrease in the activity of the receptor, resulting in a decrease in the neurotransmitter activity. This decrease in neurotransmitter activity can have a variety of effects, depending on the receptor it binds to.
Biochemical and Physiological Effects
The effects of BDBD on the body depend on the receptor it binds to. When BDBD binds to the GABA-A receptor, it causes a decrease in the activity of the receptor, resulting in a decrease in the activity of the neurotransmitter GABA. This decrease in GABA activity can lead to a decrease in anxiety and an increase in relaxation. When BDBD binds to the benzodiazepine receptor, it causes a decrease in the activity of the receptor, resulting in a decrease in the activity of the neurotransmitter dopamine. This decrease in dopamine activity can lead to a decrease in aggression and an increase in relaxation. When BDBD binds to the serotonin receptor, it causes a decrease in the activity of the receptor, resulting in a decrease in the activity of the neurotransmitter serotonin. This decrease in serotonin activity can lead to a decrease in depression and an increase in relaxation.

实验室实验的优点和局限性

BDBD has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used to study the effects of various drugs on different receptors in the body. It is also relatively safe to use in laboratory experiments, as it does not produce any toxic side effects. However, there are some limitations to using BDBD in laboratory experiments. It is not possible to use BDBD to study the effects of drugs on the central nervous system, as it does not interact with the receptors in this system. Additionally, BDBD is not suitable for long-term use, as it can cause tolerance and dependence.

未来方向

There are several potential future directions for BDBD. One potential direction is to study the effects of BDBD on cancer cells. BDBD has been shown to inhibit the growth of certain types of cancer cells, and further research into this could lead to the development of new treatments for cancer. Another potential direction is to study the effects of BDBD on the immune system. BDBD has been shown to have anti-inflammatory properties, and further research into this could lead to the development of new treatments for autoimmune disorders. Additionally, BDBD could be used to study the effects of various drugs on the cardiovascular system. This could lead to the development of new treatments for cardiovascular diseases. Finally, BDBD could be used to study the effects of various drugs on the endocrine system. This could lead to the development of new treatments for endocrine disorders.

合成方法

BDBD can be synthesized from 4-bromo-1H-1,3-benzodiazol-2-amine (BDA) by reacting it with ethyl chloroformate in the presence of a base such as pyridine. This reaction produces a salt, which is then hydrolyzed to form the desired compound, BDBD. This reaction is relatively simple and can be carried out in a laboratory setting.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves the reaction of 4-bromo-1H-1,3-benzodiazole with ethylenediamine followed by quaternization with hydrochloric acid.", "Starting Materials": ["4-bromo-1H-1,3-benzodiazole", "ethylenediamine", "hydrochloric acid"], "Reaction": ["Step 1: 4-bromo-1H-1,3-benzodiazole is reacted with ethylenediamine in a solvent such as ethanol or methanol at a temperature of 60-80°C for several hours to form 1-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine.", "Step 2: The resulting amine is then quaternized with hydrochloric acid to form the dihydrochloride salt of 1-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride.", "Step 3: The product is then isolated by filtration, washed with a suitable solvent such as ethanol or methanol, and dried under vacuum."]}

CAS 编号

2768332-35-8

产品名称

1-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

分子式

C9H12BrCl2N3

分子量

313

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。